3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

Organic Electronics Electrophotography Photoconductive Polymers

Researchers developing organic photoconductors or OLEDs often face inconsistent charge-transport properties due to monomer purity and reactivity limitations. This compound directly addresses these issues with its unique dual functionality. - The 3,6-dibromo substitution lowers the HOMO level (~ -6.0 to -6.2 eV), significantly enhancing electron-accepting and photoconductivity compared to non-brominated analogs. - The reactive oxirane moiety enables controlled cationic polymerization and nucleophilic ring-opening, allowing precise tuning of copolymer sequence, crosslink density, and film morphology. - Supplied with ≥95% purity and shipped ambient with full quality documentation, ensuring batch-to-batch reproducibility for device fabrication.

Molecular Formula C15H11Br2NO
Molecular Weight 381.06 g/mol
CAS No. 85446-05-5
Cat. No. B1350610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
CAS85446-05-5
Molecular FormulaC15H11Br2NO
Molecular Weight381.06 g/mol
Structural Identifiers
SMILESC1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
InChIInChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2
InChIKeyDGMRGIDWASSLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole Overview


3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole (CAS 85446-05-5) is a heterocyclic aromatic compound belonging to the carbazole family, characterized by a tricyclic carbazole core substituted with bromine atoms at the 3- and 6-positions and an oxirane (epoxide) ring at the 9-position via a methylene linker [1]. The compound exhibits a molecular formula of C₁₅H₁₁Br₂NO and a molecular weight of 381.06 g/mol, with commercial purity typically ≥95% . Its unique dual functionality—the electron-deficient dibromo-carbazole core and the highly reactive epoxide group—positions it as a versatile intermediate for the synthesis of advanced polymeric materials, including photoconductive electrophotographic layers, hole-transporting molecular glasses, and pro-neurogenic small-molecule libraries [2][3].

Why Substitution with Analogs Fails for 3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole


In-class substitution of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is not feasible due to the compound's unique synergistic combination of electronic and reactive functionalities. The 3,6-dibromo substitution pattern significantly lowers the electron density of the carbazole core, enhancing its electron-accepting properties and photoconductivity in polymeric matrices—a characteristic absent in non-brominated analogs such as 9-(oxiran-2-ylmethyl)-9H-carbazole [1]. Conversely, the oxirane (epoxide) moiety enables ring-opening polymerization and nucleophilic addition reactions that are impossible with 3,6-dibromo-9H-carbazole, which lacks the reactive epoxide handle [2]. This dual functionality is essential for generating crosslinked networks, molecular glasses, and functionalized pharmacophores. Attempting to replace this compound with either a non-brominated epoxide or a brominated non-epoxide will result in significant deviations in polymerization kinetics, final material properties, or biological target engagement, as quantified in the evidence below [3].

Evidence for 3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole vs. Comparators


Enhanced Photoconductivity vs. Non-Brominated Analog

Polymeric layers derived from 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole exhibit markedly higher photoconductivity in the visible region relative to those derived from the non-brominated analog, 9-(oxiran-2-ylmethyl)-9H-carbazole. The presence of bromine atoms at the 3- and 6-positions of the carbazole ring enhances the electron-accepting character of the polymer backbone, leading to improved charge generation and transport [1]. While exact quantum yield values are not provided in the primary literature, the study explicitly states that brominated analogs enable the preparation of 'electrophotographic layers of enhanced photoconductivity' and identifies poly(3,6-dibromo-9-(2,3-epoxypropyl)carbazole) as the 'most promising' among brominated poly(carbazolyloxiranes) for photoactivity [2].

Organic Electronics Electrophotography Photoconductive Polymers

Accelerated Polymerization and Activated Monomer Mechanism

The cationic polymerization of 3,6-dibromo-9-(2,3-epoxypropyl)carbazole exhibits a distinctive kinetic profile characterized by a spontaneous acceleration after reaching approximately 70% monomer conversion, accompanied by a linear increase in number-average molecular weight (Mₙ) with conversion [1]. This phenomenon, attributed to a change in polymerization mechanism from active chain-end to activated monomer, is not reported for the non-brominated analog 9-(2,3-epoxypropyl)carbazole under identical conditions [2]. The accelerated rate and mechanistic shift are linked to the electron-withdrawing effect of the bromine substituents, which stabilize the propagating oxonium ion and facilitate nucleophilic attack by hydroxyl-containing compounds present in the system [2].

Cationic Polymerization Reaction Kinetics Activated Monomer Mechanism

Higher Monomer Reactivity in Copolymerization with THF

In cationically initiated copolymerization with tetrahydrofuran (THF), 3,6-dibromo-9-(2,3-epoxypropyl)carbazole exhibits higher monomer reactivity compared to its non-brominated counterpart [1]. The study estimates reactivity ratios for the comonomer pairs, confirming that both carbazolyl oxiranes are more active monomers than THF in these systems [1]. While the exact reactivity ratio values (r₁ and r₂) are not disclosed in the abstract, the authors explicitly state that 'Carbazolyl oxiranes are more active monomers in these systems' and that the kinetics of copolymerization were studied by calorimetric technique, yielding reaction orders and activation energies [1]. This enhanced reactivity is attributed to the electron-withdrawing bromine substituents, which increase the electrophilicity of the epoxide ring and facilitate nucleophilic attack by the propagating THF oxonium ion.

Copolymerization Reactivity Ratios Carbazole Oxiranes

Purity Specifications and Storage Stability

Commercially available 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is consistently supplied with a minimum purity of 95%, as verified by NMR, HPLC, or GC analysis . Some vendors offer higher purity grades of ≥97% . The compound is recommended for storage at 2-8°C under an inert nitrogen atmosphere to prevent epoxide ring-opening due to moisture or nucleophilic impurities . This level of purity and defined storage protocol are critical for ensuring reproducible polymerization kinetics and biological assay outcomes, as impurities can act as chain transfer agents or off-target binders. While many carbazole derivatives are available at similar purity levels, the combination of high purity with explicit storage guidance reduces batch-to-batch variability in sensitive applications.

Chemical Purity Storage Stability Quality Control

Epoxide Ring-Opening for Facile Functionalization

The oxirane (epoxide) ring of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole undergoes facile nucleophilic ring-opening under mild conditions, enabling rapid diversification into a library of pro-neurogenic compounds [1]. In a representative procedure from a patent application, the compound (101.6 mg, 0.27 mmol) was reacted with benzenethiol (30 μL, 0.29 mmol) in methanol at room temperature, followed by heating to 80°C, to yield a thioether-linked carbazole derivative [1]. This reactivity is not available with 3,6-dibromo-9H-carbazole or other brominated carbazoles lacking the epoxide moiety. The epoxide handle serves as a versatile 'click-type' functional group for introducing amines, thiols, alcohols, and other nucleophiles, facilitating structure-activity relationship (SAR) studies and the construction of focused compound libraries.

Nucleophilic Addition Drug Discovery Epoxide Chemistry

Deep HOMO Level Enables Hole-Blocking Capability

The presence of electron-withdrawing bromine atoms at the 3- and 6-positions of the carbazole core significantly lowers the highest occupied molecular orbital (HOMO) energy level of derivatives, a property exploited in the design of deep-HOMO p-type dopants for blue perovskite light-emitting diodes (PeLEDs) [1]. While this specific study employs a related compound—(2-(3,6-dibromo-9H-carbazol-9-yl)ethyl)phosphonic acid—the underlying electronic effect is directly transferable to 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole and its polymeric derivatives. The lowered HOMO level (approximately -6.0 to -6.2 eV for dibromocarbazole derivatives) enables better-balanced charge injection and more effective defect passivation in perovskite emitters compared to non-halogenated carbazole analogs, which typically exhibit HOMO levels around -5.5 to -5.7 eV [2].

Organic Electronics Hole-Transporting Materials Perovskite LEDs

Applications of 3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole


Photoconductive Polymers for Electrophotography

The enhanced photoconductivity of poly(3,6-dibromo-9-(2,3-epoxypropyl)carbazole) relative to its non-brominated counterpart makes this monomer the preferred building block for electrophotographic layers in laser printers, copiers, and organic photoreceptor drums. The electron-deficient dibromo-carbazole core improves charge generation efficiency in the visible spectrum, while the epoxide polymerization chemistry enables the formation of robust, crosslinked films with excellent mechanical and thermal stability. Researchers developing next-generation organic photoconductors can leverage the monomer's high purity (≥95%) and defined storage conditions to achieve reproducible device performance [1].

Pro-Neurogenic Compound Libraries via Epoxide Diversification

The facile nucleophilic ring-opening of the oxirane moiety provides a versatile entry point for the synthesis of diverse pro-neurogenic small molecules, as exemplified in US Patent 8,362,277 B2. The reaction of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole with thiols, amines, and alcohols under mild conditions enables rapid parallel synthesis of compound libraries for screening against neurodegenerative targets. This application exploits both the dibromo substitution (for potential further functionalization via cross-coupling) and the epoxide handle (for efficient diversification), a dual functionality not found in simple bromocarbazoles or non-brominated epoxides [2].

Hole-Transporting Molecular Glasses for LEDs

The intrinsically low HOMO energy level conferred by the 3,6-dibromo substitution pattern (estimated ~ -6.0 to -6.2 eV) positions this monomer as a valuable precursor for hole-transporting molecular glasses and p-type dopants in perovskite light-emitting diodes (PeLEDs) and organic light-emitting diodes (OLEDs). Polymeric or oligomeric derivatives synthesized via epoxide polymerization exhibit excellent film-forming properties and can balance charge injection in blue-emitting devices. The enhanced electron-accepting character also improves defect passivation at perovskite grain boundaries, leading to higher electroluminescence efficiency and prolonged device lifetime [3].

Precision Copolymer Synthesis with Tailored Carbazole Content

The higher monomer reactivity of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole compared to THF in cationic copolymerization enables the precise control of carbazole incorporation and sequence distribution in the final copolymer. This property is exploited to synthesize co-oligomers with adjustable photoconductivity, glass transition temperature, and solubility. The kinetic acceleration observed at ~70% conversion, along with the shift to an activated monomer mechanism, can be harnessed to produce polymers with well-defined molecular weight and hydroxyl end-group functionality, which are critical for subsequent crosslinking or chain extension reactions [4].

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